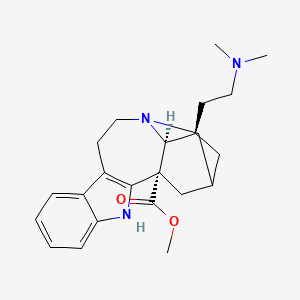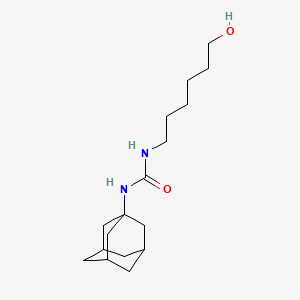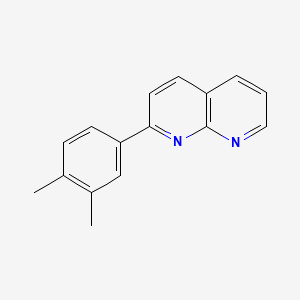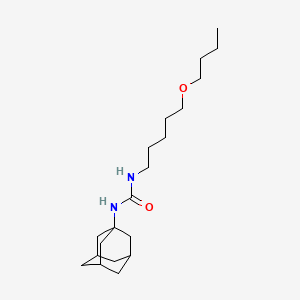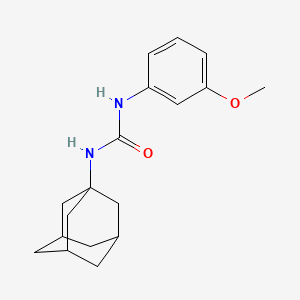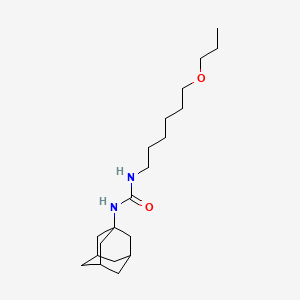
1-Adamantan-1-yl-3-(6-propyloxyhexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea is a compound that belongs to the class of 1,3-disubstituted ureas. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The adamantane moiety in the compound provides a unique structural feature that contributes to its stability and lipophilicity.
Méthodes De Préparation
The synthesis of 1-adamantan-1-yl-3-(6-propyloxyhexyl)urea typically involves the reaction of 1-isocyanatomethyladamantane with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted ureas. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Applications De Recherche Scientifique
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids.
Medicine: The compound has shown promise as a potential therapeutic agent for treating conditions such as inflammation, hypertension, and certain types of cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and unique structural properties .
Mécanisme D'action
The mechanism of action of 1-adamantan-1-yl-3-(6-propyloxyhexyl)urea involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of soluble epoxide hydrolase (sEH), the compound binds to the active site of the enzyme, preventing the conversion of epoxy fatty acids to diols. This inhibition leads to increased levels of epoxy fatty acids, which have anti-inflammatory and vasodilatory effects. The molecular targets and pathways involved include the arachidonic acid cascade and related signaling pathways .
Comparaison Avec Des Composés Similaires
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea can be compared with other similar compounds, such as:
1-adamantan-1-yl-3-phenylurea: This compound has a phenyl group instead of the propyloxyhexyl group, leading to different biological activities and applications.
1-adamantan-1-yl-3-(4-pentyloxycyclohexyl)urea: This compound has a cyclohexyl group, which affects its lipophilicity and stability.
1-adamantan-1-yl-3-(fluoro, chlorophenyl)ureas:
Propriétés
Formule moléculaire |
C20H36N2O2 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-(6-propoxyhexyl)urea |
InChI |
InChI=1S/C20H36N2O2/c1-2-8-24-9-6-4-3-5-7-21-19(23)22-20-13-16-10-17(14-20)12-18(11-16)15-20/h16-18H,2-15H2,1H3,(H2,21,22,23) |
Clé InChI |
GXOBIXGHFWBEMM-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCCCCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



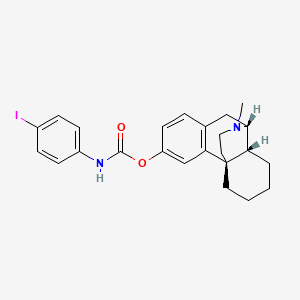
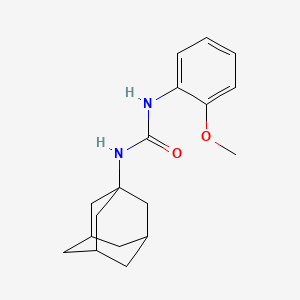
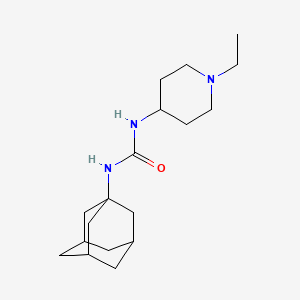

![methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10840098.png)

